molecular formula C7H5Cl2F B1302693 2,4-Dichloro-5-fluorotoluene CAS No. 86522-86-3

2,4-Dichloro-5-fluorotoluene

Cat. No.: B1302693
CAS No.: 86522-86-3
M. Wt: 179.02 g/mol
InChI Key: JXWCOCIEGOAZOG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F and a molecular weight of 179.02 g/mol . It is a derivative of toluene, where two chlorine atoms and one fluorine atom are substituted at the 2, 4, and 5 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Microwave Spectroscopy and Quantum Chemistry

2,4-Dichloro-5-fluorotoluene is analyzed using molecular jet Fourier transform microwave spectroscopy and quantum chemistry. Its internal rotation and hyperfine effects due to chlorine nuclear quadrupole moment are studied, providing insights into its molecular structure and behavior (Nair et al., 2020).

Safety and Hazards

2,4-Dichloro-5-fluorotoluene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid release to the environment, and handle with appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-fluorotoluene can be synthesized through various methods. One common method involves the halogenation of toluene derivatives. For instance, the chlorination of 2-fluorotoluene followed by further chlorination at specific positions can yield this compound . Another method involves the diazotization of 3-amino-4,6-dichlorotoluene, followed by coupling with dimethylamine and subsequent fluorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. These reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluorotoluene undergoes various chemical reactions, including:

  • Substitution Reactions

Properties

IUPAC Name

1,5-dichloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWCOCIEGOAZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374179
Record name 2,4-Dichloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86522-86-3
Record name 2,4-Dichloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-4,6-dichlorotoluene is prepared with reduced formation of 3-fluoro-2,6-dichlorotoluene by chlorinating 3-fluorotoluene in the presence of a catalyst system to give a mixture containing 3-fluoro-6-chlorotoluene and 3-fluoro-4-chlorotoluene and chlorinating this in the presence of another catalyst system to give 3-fluoro-4,6-dichlorotoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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